molecular formula C6H4ClN3 B6235252 3-chloro-5-methylpyridazine-4-carbonitrile CAS No. 2090109-58-1

3-chloro-5-methylpyridazine-4-carbonitrile

Cat. No.: B6235252
CAS No.: 2090109-58-1
M. Wt: 153.6
InChI Key:
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Description

3-chloro-5-methylpyridazine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C6H4ClN3 and a molecular weight of 153.6 g/mol. This compound belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazine derivatives are known for their wide range of pharmacological activities and applications in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-methylpyridazine-4-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method is the reaction of 3,6-dichloropyridazine with methylamine and sodium cyanide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-methylpyridazine-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base such as potassium phosphate in an organic solvent.

Major Products Formed

    Substitution Reactions: Substituted pyridazine derivatives with various functional groups.

    Oxidation and Reduction Reactions: N-oxides or amines.

    Coupling Reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

3-chloro-5-methylpyridazine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-chloro-5-methylpyridazine-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in disease progression or bind to receptors to elicit a therapeutic response .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloropyridazine
  • 5-methylpyridazine
  • 4-cyanopyridazine

Comparison

3-chloro-5-methylpyridazine-4-carbonitrile is unique due to the presence of both a chlorine atom and a cyano group on the pyridazine ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other pyridazine derivatives .

Properties

CAS No.

2090109-58-1

Molecular Formula

C6H4ClN3

Molecular Weight

153.6

Purity

95

Origin of Product

United States

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